Product packaging for Bromocyclohexane-d11(Cat. No.:CAS No. 35558-49-7)

Bromocyclohexane-d11

Cat. No.: B057212
CAS No.: 35558-49-7
M. Wt: 174.12 g/mol
InChI Key: AQNQQHJNRPDOQV-KAFHOZLVSA-N
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Description

Bromocyclohexane-d11 is a deuterium-labeled analog of bromocyclohexane, where eleven hydrogen atoms are replaced by the stable isotope deuterium. This high isotopic purity (typically >98% or 99% atom D) makes it an indispensable tool in pharmaceutical and metabolic research, primarily serving as a critical internal standard for quantitative mass spectrometry (MS) and gas chromatography-mass spectrometry (GC-MS). By using this compound, researchers can achieve highly accurate and precise quantification of its non-deuterated counterpart in complex biological matrices, correcting for analyte loss during sample preparation and ionization variability in the mass spectrometer. Its application is pivotal in studying the absorption, distribution, metabolism, and excretion (ADME) of cyclohexane-derived compounds, leveraging the deuterium isotope effect to trace metabolic pathways. Furthermore, it serves as a versatile, non-reactive deuterated building block in organic synthesis for the preparation of other labeled compounds where the cyclohexane ring structure is required. This reagent is strictly for use in laboratory research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11Br B057212 Bromocyclohexane-d11 CAS No. 35558-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11Br/c7-6-4-2-1-3-5-6/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNQQHJNRPDOQV-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])Br)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583825
Record name 1-Bromo(~2~H_11_)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35558-49-7
Record name 1-Bromo(~2~H_11_)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Deuteration Methodologies of Bromocyclohexane D11

General Strategies for Deuteration of Cyclohexanes and Halogenated Cyclohexanes

The introduction of deuterium (B1214612) into cyclohexane (B81311) and its halogenated derivatives can be achieved through several methodologies, each with its own advantages and limitations. These methods generally involve the exchange of hydrogen atoms for deuterium atoms, often facilitated by a catalyst.

Hydrogen-Deuterium Exchange Reactions for Cyclohexyl Systems

Hydrogen-deuterium exchange (HDE) reactions represent a direct approach for deuterium labeling, where a protium (B1232500) atom is replaced by a deuterium atom. researchgate.net This process is often catalyzed by transition metals and can be influenced by factors such as the choice of catalyst, solvent, and reaction conditions. thieme-connect.com For instance, proline derivatives have been studied as catalysts for the hydrogen-deuterium exchange reaction of cyclohexanone (B45756) in aqueous solutions, providing insights into structure-activity relationships for rational catalyst design. mit.edu The mechanism of exchange can vary, with some systems proceeding through intermediates that allow for the incorporation of deuterium. researchgate.net

Electrocatalytic Reductive Deuteration Routes Utilizing Deuterium Oxide

Electrocatalytic methods offer a promising and environmentally friendly approach for deuteration, often utilizing deuterium oxide (D₂O) as an inexpensive and readily available deuterium source. researchgate.net A notable strategy involves the electrocatalytic deuterodehalogenation of halides. nih.govscilit.com For example, a method using a copper nanowire array cathode has been shown to be effective for the deuteration of various halides with D₂O. nih.govscilit.com This process is believed to involve the cross-coupling of carbon and deuterium free radicals. nih.govscilit.com More recently, a general electrocatalytic method for the reductive deuteration of arenes and heteroarenes using a nitrogen-doped ruthenium electrode and D₂O has been developed, yielding perdeuterated saturated cyclic compounds. nih.gov This technique highlights the potential for scalable and cost-effective synthesis of highly deuterated molecules. nih.gov

Catalytic C-H Deuteration Strategies for Saturated Rings

Direct C-H deuteration of saturated rings is a highly sought-after transformation. Transition-metal catalysis plays a key role in these strategies. thieme-connect.com For example, iridium pincer complexes have demonstrated high activity as catalysts for hydrogen isotope exchange (HIE) reactions in unactivated alkanes like cyclohexane, using D₂O as the deuterium source under relatively mild conditions. rsc.org The catalytic system's activity can be modulated to control the level of deuteration, ranging from selective to exhaustive. rsc.org

Another approach involves the use of heterogeneous catalysts. Platinum group metals on carbon supports, such as Pt/C and Rh/C, have been shown to effectively catalyze the deuteration of aliphatic compounds in the presence of D₂O and a hydrogen atmosphere. jst.go.jp The choice of metal can influence the selectivity of the deuteration process. researchgate.net For instance, platinum catalysts tend to favor the deuteration of aromatic positions, while palladium catalysts are more selective for aliphatic positions. researchgate.net

Targeted Synthesis of Perdeuterated Bromocyclohexane (B57405)

The specific synthesis of Bromocyclohexane-d11 involves the perdeuteration of a suitable starting material followed by bromination.

Synthetic Pathways for this compound

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, general knowledge of organic synthesis allows for the postulation of viable routes. A common approach for synthesizing bromocyclohexane involves the reaction of cyclohexanol (B46403) with a brominating agent, such as hydrobromic acid. google.com Therefore, a logical pathway to this compound would start with the synthesis of cyclohexanol-d12 (B1349753). This can be achieved through the exhaustive deuteration of cyclohexanone or the reduction of a perdeuterated benzene (B151609) derivative.

Once cyclohexanol-d12 is obtained, it can be converted to this compound via a nucleophilic substitution reaction. This is typically achieved by treating the deuterated alcohol with a strong brominating agent like phosphorus tribromide (PBr₃) or a mixture of hydrobromic and sulfuric acids. The reaction proceeds via an SN2 mechanism, where the hydroxyl group is protonated and subsequently displaced by a bromide ion. It is crucial that the reaction conditions are optimized to prevent side reactions and ensure high yields of the desired deuterated product.

This compound is noted for its use in the synthetic preparation and regioselective bromination of sp³ C-H bonds through organophotoredox catalysis. chemdad.comchemicalbook.com

Methods for Assessing Isotopic Purity and Deuterium Incorporation

Determining the isotopic purity and the extent of deuterium incorporation is a critical step in the characterization of deuterated compounds. rsc.orgrsc.org Several analytical techniques are employed for this purpose.

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for evaluating isotopic enrichment. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the distribution of isotopologues (molecules differing only in their isotopic composition) can be determined. nih.govresearchgate.net The relative abundance of the ions corresponding to different numbers of deuterium atoms allows for the calculation of the percentage of isotopic purity. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, provides detailed information about the structural integrity and the specific positions of deuterium atoms within the molecule. rsc.orgresearchgate.net In ¹H NMR, the disappearance or reduction in the intensity of signals corresponding to specific protons indicates successful deuteration at those sites. researchgate.net ²H NMR directly observes the deuterium nuclei, offering a quantitative measure of deuterium incorporation at different positions. sigmaaldrich.com

The combination of MS and NMR techniques provides a comprehensive assessment of the synthesized deuterated compound, ensuring both high isotopic purity and the correct structural identity. rsc.orgrsc.org

Advancements in Sustainable Deuterated Halide Synthesis

The synthesis of deuterated compounds, including deuterated alkyl halides like this compound, is a field of growing importance, driven by their application in mechanistic studies, as internal standards for mass spectrometry, and in the development of pharmaceuticals. wikipedia.org Traditionally, the synthesis of such molecules has often relied on methods that are not environmentally benign. However, recent advancements have focused on developing more sustainable and efficient synthetic routes. These modern approaches aim to minimize waste, avoid harsh reagents, and reduce energy consumption, aligning with the principles of green chemistry. fishersci.cawikipedia.org

Recent progress in the synthesis of deuterated halides has centered on innovative catalytic and electrochemical methods. These techniques offer milder reaction conditions and often utilize readily available and inexpensive deuterium sources, such as heavy water (D₂O). wikipedia.orgwikipedia.org The development of these methods provides a pathway to more sustainable manufacturing processes for deuterated compounds.

One of the significant areas of advancement is the use of electrochemistry for dehalogenative deuteration. wikipedia.org This method serves as an environmentally friendly alternative to traditional reduction deuteration of halides, which often requires transition metal catalysts and toxic deuterated reagents. wikipedia.org Electrocatalytic dehalogenation can use heavy water as the deuterium source, which is both cost-effective and safe. fishersci.com The process typically involves the electrochemical reduction of an alkyl or aryl halide at a cathode, followed by reaction with a deuterium donor. For instance, research has demonstrated the successful dehalogenation deuteration of alkyl halides using a graphite (B72142) felt or carbon felt anode and a lead cathode, with D₂O as the deuterium source. wikipedia.org This approach shows good functional group tolerance, making it applicable to complex molecules. wikipedia.org

Photocatalysis represents another frontier in sustainable deuterated compound synthesis. wikipedia.org Photochemical methods can facilitate deuterium incorporation under mild conditions, often at room temperature and using visible light as an energy source. wikipedia.org These reactions can be highly site-selective. For example, merging a photocatalyst with a thiol catalyst under light irradiation allows for the deuteration of C(sp³)–H bonds using deuterium oxide as the deuterium source. fishersci.ca While direct C-H deuteration of bromocyclohexane is challenging due to the presence of the bromine atom, these photocatalytic systems highlight a move towards more atom-economical and less hazardous deuteration strategies. fishersci.cawikipedia.org

Catalytic transfer deuteration using transition metals like iridium, palladium, or nickel also presents a more sustainable option. fishersci.ca These methods often use D₂O as the deuterium source and can be highly selective. fishersci.ca For example, iridium catalysts have been shown to be effective in promoting transfer deuteration in the presence of a hydrogen source and D₂O. fishersci.ca Although primarily demonstrated on other functional groups, the principles of catalytic transfer deuteration are being expanded to a wider range of substrates, offering potential for the synthesis of deuterated alkyl halides.

These advancements in electrochemical, photochemical, and catalytic methods are paving the way for the greener synthesis of deuterated halides. While direct, published sustainable synthesis routes for this compound are not prominent, these emerging technologies provide the foundation for developing such processes, likely starting from a deuterated precursor like cyclohexanol-d12 and employing these more sustainable halogenation or exchange techniques.

Interactive Table: Comparison of Sustainable Deuteration Methodologies

MethodologyCatalyst/SystemDeuterium SourceKey Advantages
Electrochemical Deuteration Graphite/Lead electrodesHeavy Water (D₂O)Avoids transition metal catalysts and toxic reagents; high yields. wikipedia.orgwikipedia.org
Photocatalytic Deuteration Photocatalyst (e.g., decatungstate) + ThiolHeavy Water (D₂O)Mild reaction conditions (room temp, visible light); high site-selectivity. wikipedia.orgfishersci.ca
Catalytic Transfer Deuteration Transition Metals (Ir, Pd, Ni)Heavy Water (D₂O)High selectivity; can be applied to various substrates. fishersci.ca

Conformational Analysis of Bromocyclohexane D11

Theoretical Frameworks for Cyclohexane (B81311) Conformations

The study of bromocyclohexane-d11's structure is rooted in the foundational principles of cyclohexane's conformational possibilities. These theoretical models provide a critical lens through which to interpret experimental findings.

Cyclohexane and its derivatives are not planar molecules; they adopt various three-dimensional conformations to alleviate ring strain. The most stable of these is the chair conformation , which effectively minimizes both angle strain, by maintaining tetrahedral bond angles of approximately 109.5°, and torsional strain, by ensuring all adjacent carbon-hydrogen bonds are staggered. fiveable.mevedantu.comlibretexts.org

Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms. vedantu.comlibretexts.org The boat conformation is destabilized by steric hindrance between the two "flagpole" hydrogen atoms and by torsional strain from eclipsed C-H bonds. libretexts.org The twist-boat conformation alleviates some of this strain by twisting, making it more stable than the boat but still significantly less stable than the chair. fiveable.melibretexts.org The half-chair conformation represents a high-energy transition state between the chair and twist-boat forms. libretexts.orgmasterorganicchemistry.com

The relative energies of these conformers establish a clear energetic landscape. The chair conformation is the ground state. jkps.or.kr The twist-boat is a metastable intermediate, and the boat conformation is a transition state between twist-boat forms. jkps.or.kr The energy barrier for the interconversion from a chair to another chair conformation proceeds through the half-chair. jkps.or.kr

Relative Energies of Cyclohexane Conformers

Conformer Relative Energy (kcal/mol) Relative Energy (kJ/mol)
Chair 0 vedantu.commasterorganicchemistry.com 0 libretexts.org
Twist-Boat 5.5 fiveable.memasterorganicchemistry.com 23 libretexts.org
Boat 6.5 masterorganicchemistry.com ~30 libretexts.org
Half-Chair 10 masterorganicchemistry.com 10.8 (to flip) libretexts.orglibretexts.orgalmerja.com

In the chair conformation of a substituted cyclohexane like bromocyclohexane (B57405), the substituent can occupy one of two distinct positions: axial or equatorial . libretexts.orglibretexts.orgalmerja.com Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.orglibretexts.orgalmerja.com

These two positions are not energetically equivalent. The molecule can undergo a "ring-flip," a rapid interconversion between two chair conformations where all axial positions become equatorial and vice versa. libretexts.orglibretexts.orgalmerja.com For bromocyclohexane, this means there is a constant equilibrium between the axial and equatorial conformers. libretexts.orglibretexts.org

The stability of these isomers is largely dictated by steric interactions. In the axial conformation, the bromine atom experiences 1,3-diaxial interactions, which are repulsive steric interactions with the other two axial atoms on the same side of the ring. These interactions are minimized when the bulky bromine atom is in the more spacious equatorial position. Consequently, the equatorial conformer of bromocyclohexane is more stable than the axial conformer. libretexts.org

Experimental Probing of Conformational Preferences

A variety of sophisticated experimental techniques have been employed to investigate and validate the theoretical models of bromocyclohexane's conformational equilibrium.

Vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy has been a powerful tool for distinguishing between the axial and equatorial conformers of bromocyclohexane. nih.govacs.orgacs.org This technique allows for the determination of precise ionization energies for each conformer. Studies have shown that the equatorial and axial conformers have distinct ionization energies of 9.8308 ± 0.0025 eV and 9.8409 ± 0.0025 eV, respectively. nih.govacs.orgacs.org

Vibrational analysis within these studies reveals that upon ionization, the equatorial conformer undergoes a significant structural change, particularly along the C-Br distortion mode. In contrast, the axial conformer shows a more modest change. nih.govacs.org These experimental findings are supported by density functional theory (DFT) calculations, which help in assigning the observed vibrational bands. nih.govacs.org

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystal. chemeurope.comresearchgate.net For molecules like bromocyclohexane, this technique can provide unambiguous evidence of the preferred conformation in the solid state. By forming inclusion complexes, it has been possible to isolate the axial conformer of bromocyclohexane and analyze its structure using X-ray diffraction. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying conformational equilibria in solution. researchgate.netmdpi.com For bromocyclohexane, proton NMR studies at varying temperatures have been used to determine the populations of the axial and equatorial conformers. researchgate.net

At room temperature, the ring-flip is rapid on the NMR timescale, resulting in an averaged spectrum. libretexts.orglibretexts.org However, at low temperatures, the interconversion slows down, allowing for the observation of distinct signals for the axial and equatorial forms. By integrating the signals, the equilibrium constant can be determined. One study found that in a carbon disulfide solution, bromocyclohexane exists with the equatorial conformer being the major component, accounting for 82% of the population. researchgate.net This allows for the calculation of the free energy difference between the two conformers. researchgate.net Such NMR-based quantitative studies provide invaluable thermodynamic data on the conformational preferences of substituted cyclohexanes. nih.gov

Conformer Population of Halogenated Cyclohexanes in CS₂ Solution

Compound Equatorial Population (%) Axial Population (%)
Bromocyclohexane 82 researchgate.net 18
Chlorocyclohexane 77 researchgate.net 23

Dynamic Processes and Energetics of Conformational Interconversion

The six-membered ring of this compound is not static; it undergoes a rapid "ring flip" or "chair-chair interconversion" at room temperature. This process involves the interchange between two chair conformations. In this dynamic equilibrium, the bromine substituent can occupy either an axial or an equatorial position. The relative energies of these two conformers and the energy barrier to their interconversion are central to understanding the molecule's behavior.

Quantification of Conformational Strain and A-Values

The preference for a substituent to occupy the equatorial position in a cyclohexane ring is quantified by its "A-value". The A-value represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. wikipedia.org A positive A-value signifies that the equatorial position is more stable. wikipedia.org

For a bromo substituent on a cyclohexane ring, the A-value is approximately 0.43 kcal/mol. masterorganicchemistry.com This energy difference arises from steric strain, specifically 1,3-diaxial interactions. When the bromine atom is in the axial position, it experiences steric repulsion with the axial hydrogens (or deuteriums in this case) on the same side of the ring (at the C3 and C5 positions). openstax.org The energy of these interactions is estimated to be around 2.0 to 2.4 kJ/mol (approximately 0.48 to 0.57 kcal/mol). pressbooks.publibretexts.org The greater length of the carbon-bromine bond compared to a carbon-carbon or carbon-hydrogen bond means the bromine atom is further from the axial hydrogens, resulting in less steric interaction than might be expected based on its size alone. masterorganicchemistry.com

The equilibrium ratio of the two conformers can be calculated from the A-value. An A-value of 0.43 kcal/mol for bromocyclohexane suggests that at equilibrium, the equatorial conformer is favored. Calculations show that approximately 72-75% of bromocyclohexane molecules exist in the equatorial conformation at any given time, with the remaining 25-28% in the axial conformation. pressbooks.publibretexts.org

Table 1: A-Values for Selected Substituents on a Cyclohexane Ring

Substituent A-Value (kcal/mol)
-Br 0.43 masterorganicchemistry.com
-CH₃ 1.70 masterorganicchemistry.com
-OH 0.87 masterorganicchemistry.com
-C(CH₃)₃ 4.9 masterorganicchemistry.com
-D ~0 wikipedia.org

Kinetics of Ring Inversion and Exchange Rates in Deuterated Cyclohexanes

The interconversion between the two chair forms of cyclohexane is not instantaneous. It must pass through higher-energy transition states, such as the half-chair and twist-boat conformations. masterorganicchemistry.comyoutube.com The rate of this ring inversion can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Classic experiments on cyclohexane-d11 (B72476) have been fundamental in understanding these kinetics. masterorganicchemistry.commasterorganicchemistry.com At room temperature, the ring flip is so rapid that NMR spectroscopy shows a single averaged signal for the protons. masterorganicchemistry.commasterorganicchemistry.com However, at low temperatures, the interconversion slows down significantly, allowing for the observation of separate signals for the axial and equatorial protons. masterorganicchemistry.commasterorganicchemistry.com In cyclohexane-d11, this is simplified to two distinct signals of equal intensity at around -100 °C, corresponding to the single axial and equatorial hydrogen. masterorganicchemistry.commasterorganicchemistry.com

Kinetic parameters for the ring inversion of cyclohexane-d11 have been determined using line-shape analysis and double-resonance NMR methods. researchgate.netacs.org These studies have provided values for the free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the chair-to-boat interconversion process. researchgate.net For cyclohexane-d11, the activation energy for ring inversion has been reported to be around 10.3 kcal/mol. researchgate.net Studies on the fully deuterated cyclohexane-d12 (B167423) have yielded similar kinetic parameters, with a reported ΔH‡ of 10.3 kcal/mol and a rate of interconversion (1/τ) at 300 K of 1.5 x 10⁵ sec⁻¹. aip.orgaip.org At room temperature, the energy barrier for this process is easily overcome, leading to an equilibration rate of approximately 80,000 times per second. libretexts.org

Table 2: Kinetic Parameters for Ring Inversion in Deuterated Cyclohexanes

Compound Method ΔG‡ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (eu) Temperature Range (°C)
Cyclohexane-d11 NMR Line-Shape & Double Resonance 10.3 10.8 2.8 -117 to -24 researchgate.net
Cyclohexane-d12 Deuterium (B1214612) NMR in Liquid Crystal - 10.3 +0.5 -36 to +115 aip.orgaip.org

Influence of Deuteration on Conformational Dynamics

The substitution of hydrogen with its heavier isotope, deuterium, can subtly influence the conformational equilibrium and dynamics of a molecule. This phenomenon is known as a conformational equilibrium isotope effect (CEIE). nih.govacs.org These effects are generally small but can be measured and provide insight into the forces governing molecular structure. acs.org

The primary origins of CEIEs are steric and hyperconjugative effects. acs.orgiaea.org Deuterium has a slightly smaller van der Waals radius than protium (B1232500) (the common isotope of hydrogen), meaning it is effectively less bulky. This can lead to a slight preference for the deuterium atom to occupy a more sterically hindered position. However, the A-value for a single deuterium atom is considered to be nearly zero, indicating a very small preference. wikipedia.org

In this compound, the presence of eleven deuterium atoms would be expected to have a collective, albeit small, influence on the conformational equilibrium compared to its non-deuterated counterpart. The slightly smaller size of deuterium could marginally reduce the 1,3-diaxial strain when the bromine is in the axial position, potentially leading to a very slight increase in the population of the axial conformer. Furthermore, changes in zero-point vibrational energies upon deuteration can contribute to these isotope effects. researchgate.net The C-D bond is stronger and has a lower zero-point energy than a C-H bond, which can influence the relative stabilities of different conformations. pressbooks.pub However, without direct experimental measurement on this compound, the precise magnitude of this effect remains a subject for detailed computational or experimental investigation.

Reaction Mechanisms and Kinetic Isotope Effects of Bromocyclohexane D11

Fundamentals of Kinetic Isotope Effects (KIEs) in Mechanistic Studies

A kinetic isotope effect is a phenomenon where molecules substituted with different isotopes react at different rates. epa.gov It is formally defined as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). wikipedia.org For deuterium (B1214612) substitution, this is expressed as kH/kD. nih.gov The interpretation of these rate differences provides valuable information about the rate-determining step of a reaction mechanism. epa.gov Isotopic substitution does not alter the potential energy surface of a reaction; it only affects properties dependent on mass, most notably vibrational frequencies. epa.gov

Kinetic isotope effects are categorized as either primary or secondary.

Primary Kinetic Isotope Effect (PKIE): A primary KIE occurs when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. americanelements.comsigmaaldrich.com For instance, in a reaction where a C-H bond is cleaved during the slowest step, replacing the hydrogen with deuterium will result in a significant rate change. epa.gov These effects are typically "normal," meaning the lighter isotope reacts faster (kH/kD > 1). sigmaaldrich.com For C-H bond cleavage, primary deuterium isotope effects are often in the range of 2 to 8. nih.govfishersci.fi

Secondary Kinetic Isotope Effect (SKIE): A secondary KIE is observed when the isotopic substitution is on an atom whose bond is not directly made or broken in the rate-determining step. epa.govnih.gov These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). epa.govsigmaaldrich.com SKIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often related to changes in hybridization (e.g., sp3 to sp2) or hyperconjugation. epa.govfishersci.no

The origin of the kinetic isotope effect is a quantum mechanical phenomenon rooted in differences in zero-point energy (ZPE). wikipedia.orgsigmaaldrich.com A chemical bond can be modeled as a harmonic oscillator, which possesses a minimum amount of vibrational energy even at absolute zero—this is the ZPE. sigmaaldrich.com The vibrational frequency of a bond is inversely proportional to the reduced mass of the atoms forming it. americanelements.com

Since deuterium is heavier than hydrogen, a carbon-deuterium (C-D) bond has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. wikipedia.orgamericanelements.com Consequently, the ZPE of a C-D bond is lower than that of a C-H bond. wikipedia.org To break a bond, enough energy must be supplied to reach the transition state. Because the C-D bond starts from a lower energy level, it requires more energy to reach the transition state, resulting in a higher activation energy and a slower reaction rate compared to its C-H counterpart. wikipedia.org This difference in activation energy, arising from the ZPE difference between the ground state and the transition state, is the fundamental cause of the primary kinetic isotope effect. epa.gov

Deuterium Isotope Effects in Elimination Reactions (E2) Involving Bromocyclohexane-d11

The bimolecular elimination (E2) reaction is a concerted, single-step process where a base removes a proton and a leaving group departs simultaneously to form an alkene. nih.gov The use of this compound is particularly insightful for studying the mechanism of E2 reactions. A significant primary kinetic isotope effect is expected if a C-H/C-D bond is broken in the rate-determining step, which is characteristic of the E2 mechanism. epa.gov For example, the elimination of HBr from 1-bromo-2-phenylethane is 7.11 times faster than the elimination of DBr from its deuterated analog, providing strong evidence for C-H bond cleavage in the rate-limiting step. nih.gov

E2 reactions have stringent stereochemical requirements. The reaction proceeds most efficiently when the hydrogen to be removed and the leaving group are in an anti-periplanar arrangement, meaning they are in the same plane but on opposite sides of the C-C bond (a dihedral angle of 180°). fishersci.finih.gov

In cyclohexane (B81311) systems, this requirement has significant consequences. For an E2 elimination to occur, both the β-hydrogen and the leaving group (bromide in this case) must occupy axial positions. This trans-diaxial arrangement allows for the necessary orbital overlap for the concerted reaction to proceed. If the leaving group is in an equatorial position, it cannot achieve the anti-periplanar geometry with any β-hydrogen, and the E2 reaction is significantly hindered or prevented. fishersci.fi This strict geometric constraint can even override Zaitsev's rule, which predicts the formation of the most substituted alkene. The reaction will favor the removal of a hydrogen that is anti-periplanar to the leaving group, even if it leads to a less stable alkene product.

The magnitude of the KIE provides detailed information about the structure of the E2 transition state. In the E2 transition state, the C-H bond is partially broken, and the C=C double bond is partially formed. nih.gov The observed KIE value reflects how far the bond-breaking process has progressed.

A maximum KIE is typically observed for a symmetric transition state, where the proton is halfway between the base and the carbon. epa.gov If the transition state is "early" (reactant-like) or "late" (product-like), the KIE will be smaller. epa.gov Therefore, by measuring the kH/kD ratio for the elimination reaction of bromocyclohexane (B57405) versus this compound, chemists can infer the degree of C-H bond cleavage in the transition state, providing a more detailed picture of the reaction pathway.

Table 1: Typical Kinetic Isotope Effects (kH/kD) for Different Reaction Mechanisms
Reaction MechanismType of KIETypical kH/kD ValueInterpretation
E2 EliminationPrimary~2 - 8C-H bond is broken in the rate-determining step. nih.govfishersci.fi
SN1 SubstitutionSecondary (α)~1.1 - 1.25Rehybridization from sp³ to sp² at the reaction center. epa.govwikipedia.org
SN2 SubstitutionSecondary (α)~0.95 - 1.05Small effect due to sp³ to sp²-like transition state; can be slightly normal or inverse.

Deuterium Isotope Effects in Nucleophilic Substitution Reactions (SN1 and SN2)

Deuterium labeling in bromocyclohexane is also a powerful tool for distinguishing between unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms. wikipedia.org Unlike E2 reactions, these substitutions typically exhibit secondary kinetic isotope effects because the C-H (or C-D) bond at the reaction center (the α-carbon) is not broken. epa.gov

In an SN1 reaction , the rate-determining step is the departure of the leaving group to form a carbocation intermediate. This involves a change in hybridization at the α-carbon from sp3 to sp2. fishersci.no This change leads to a weakening of the C-H bending vibrations in the transition state, resulting in a normal secondary KIE (kH/kD > 1), typically in the range of 1.1 to 1.25. epa.govwikipedia.org

In an SN2 reaction , the nucleophile attacks the carbon atom as the leaving group departs in a single, concerted step. wikipedia.org The α-carbon transitions from a tetrahedral sp3 geometry in the reactant to a trigonal bipyramidal, sp2-like geometry in the transition state. The C-H bonds attached to the α-carbon become stiffer in this more crowded transition state. This leads to a small KIE, which can be slightly normal or even inverse (kH/kD < 1), often close to unity. wikipedia.org The small magnitude of the α-secondary deuterium KIE is a key indicator of an SN2 pathway and can be used to probe the symmetry of the transition state. wikipedia.org

Furthermore, β-secondary isotope effects, where deuterium is placed on the carbon adjacent to the reaction center, can also provide insight. These effects are often attributed to hyperconjugation, where the C-H/C-D sigma bond helps stabilize the developing positive charge in the transition state (particularly in SN1 reactions). nih.govfishersci.no

Mechanistic Distinctions and Stereochemical Outcomes with Deuterated Substrates

The reactions of bromocyclohexane, a secondary alkyl halide, are characterized by a competition between substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. researchgate.netrsc.orgresearchgate.net The introduction of deuterium atoms, creating this compound, provides a sensitive probe into these competing mechanisms, as the position of the deuterium atoms can selectively retard certain reaction pathways.

A primary kinetic isotope effect is observed when a C-H/C-D bond is broken in the rate-determining step of a reaction. osti.gov This is particularly relevant for the E2 elimination mechanism, which involves the concerted removal of a proton (or deuteron) from a carbon adjacent to the leaving group and the departure of the bromide ion. rsc.org For an E2 reaction to occur, the hydrogen to be removed must be in an anti-periplanar (180°) orientation to the bromine atom, which requires the bromine to be in an axial position in the chair conformation of the cyclohexane ring. rsc.org In this compound, the abstraction of a deuterium atom from the C2 or C6 position would be significantly slower than the abstraction of a hydrogen atom. This deuteration would therefore disfavor the E2 pathway compared to competing mechanisms.

In contrast, S(_N)1 and E1 reactions proceed through a common carbocation intermediate, formed in the rate-determining step by the departure of the leaving group. researchgate.netaip.org The formation of this planar carbocation does not involve the breaking of a C-H or C-D bond on the adjacent carbon. However, a secondary kinetic isotope effect can be observed. Deuterium atoms at the alpha-carbon (the carbon attached to the bromine) can slow the rate of S(_N)1 reactions. This is because the change in hybridization from sp³ in the reactant to sp² in the carbocation intermediate leads to a change in vibrational frequencies, and this change is affected by the mass of the isotope.

Impact of Deuteration on Reaction Rates and Selectivity

The most direct consequence of deuteration in this compound is the alteration of reaction rates and the selectivity between competing pathways. The magnitude of the primary kinetic isotope effect (k(_H)/k(_D)) for C-H bond cleavage can be substantial, often in the range of 6 to 10, meaning the reaction is 6 to 10 times faster for the hydrogen-containing compound. science.gov

This rate difference can dramatically alter the product ratio in competing reactions. For bromocyclohexane, the main competition is between substitution (S(_N)) and elimination (E).

Reaction PathwayRate-Determining StepExpected KIE with this compoundImpact on Rate/Selectivity
E2 EliminationConcerted C-D and C-Br bond cleavageLarge primary KIE (kH/kD > 1)Rate of elimination is significantly decreased. Selectivity shifts away from E2 products.
SN1/E1 ReactionC-Br bond cleavage to form a carbocationSmall secondary KIE (kH/kD > 1)Rate is slightly decreased, but less so than E2. Selectivity may shift towards SN1/E1 products.
SN2 SubstitutionConcerted nucleophilic attack and C-Br bond cleavageSmall secondary KIE (kH/kD ≈ 1)Rate is minimally affected by deuteration at the beta-position.

For instance, in an oxidation reaction involving bromocyclohexane, a kinetic isotope effect of k(_H)/k(_D) = 4.97 was observed, demonstrating a significant rate reduction upon deuteration. pnas.org Even small differences in the activation energies between competing pathways can lead to large changes in product selectivity. nist.gov By making the C-D bond cleavage required for the E2 pathway energetically more costly, deuteration effectively raises the activation barrier for this pathway, allowing the S(_N)1/E1 or S(_N)2 pathways, which have smaller or negligible isotope effects, to become more competitive. Therefore, the reaction of this compound with a base/nucleophile would be expected to yield a higher proportion of substitution products (cyclohexanol-d11) compared to the non-deuterated analogue under the same conditions.

Unimolecular Reaction Dynamics and Non-Statistical Behavior in Cyclohexane Systems

The study of unimolecular reactions, where a single molecule rearranges or fragments, provides deep insights into how energy flows within a molecule. Cyclohexane and its deuterated isotopologues are model systems for investigating such dynamics, particularly the theories that govern energy randomization and reaction rates, such as Rice-Ramsperger-Kassel-Marcus (RRKM) theory.

Cyclohexane Isomerization Pathways and Deuteration Effects

The most fundamental unimolecular reaction of cyclohexane is its conformational isomerization, specifically the "chair-chair" interconversion. This process does not occur directly but proceeds through higher-energy intermediates, most notably the twist-boat (TB) conformer. researchgate.netacs.org The pathway involves passing through a half-chair transition state to reach the twist-boat intermediate, which can then convert to the other chair conformer. acs.org

Observations of Non-RRKM Dynamics in Deuterated Intermediates

RRKM theory is a statistical model that assumes that before a unimolecular reaction occurs, the internal vibrational energy of the activated molecule is rapidly and randomly distributed among all its vibrational modes. scispace.com However, studies on the isomerization dynamics of cyclohexane intermediates have revealed significant deviations from this statistical behavior, a phenomenon known as non-RRKM dynamics. researchgate.netacs.org

Direct dynamics simulations, which follow the trajectory of a reaction step-by-step, have been performed on the twist-boat (TB) intermediate of the cyclohexane potential energy surface. acs.org These simulations show that the subsequent isomerization of the TB intermediate does not proceed statistically. Key findings include:

Pathway Preference: A twist-boat intermediate can isomerize to two different twist-boat forms via clockwise or counter-clockwise rotations. RRKM theory would predict equal probabilities for these two paths. However, simulations show that the chosen path depends on how the intermediate was formed, indicating a memory of its origin and a lack of complete energy randomization. researchgate.netacs.org

Recrossing and Chair Preference: When trajectories are initiated from a transition state towards a chair conformer, a significant fraction (around 30%) recrosses the transition state region and forms a twist-boat intermediate instead of relaxing into the stable chair well. Furthermore, the twist-boat intermediate shows a preference for isomerizing back to the chair conformer from which it originated, again contradicting the statistical assumptions of RRKM theory. researchgate.netresearchgate.netacs.org

These observations of non-RRKM dynamics highlight that intramolecular vibrational energy redistribution (IVR) is not always faster than the timescale of the chemical reaction step. scispace.com The energy flow in the activated cyclohexane intermediate is restricted, and the molecule does not act as its own heat bath as assumed by purely statistical theories. acs.orgscispace.com While some recoil tritium (B154650) experiments on the related cyclohexene-t system found its decomposition to be consistent with RRKM theory, the more detailed dynamics simulations of the cyclohexane twist-boat intermediate clearly demonstrate non-statistical behavior. osti.govacs.org

Spectroscopic Characterization and Elucidation of Bromocyclohexane D11

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Cyclohexyl Halides

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamic processes of molecules in solution. In the context of cyclohexyl halides, deuteration significantly aids in the interpretation of NMR spectra, which are often complicated by extensive proton-proton couplings.

Simplification of Complex Spectra by Deuteration

The ¹H NMR spectrum of a non-deuterated cyclohexane (B81311) derivative is often complex due to the numerous spin-spin couplings between neighboring protons, which can lead to overlapping signals and broad, unresolved multiplets. pharmatutor.org The introduction of deuterium (B1214612) into the cyclohexane ring, as in bromocyclohexane-d11, dramatically simplifies the ¹H NMR spectrum. pharmatutor.org Since deuterium has a much smaller magnetic dipole moment than hydrogen and resonates at a different frequency, it does not appear in the ¹H NMR spectrum and its coupling to neighboring protons is negligible, resulting in a significant reduction in signal splitting and overlap. pharmatutor.org This isotopic substitution effectively isolates the remaining proton signals, allowing for a clearer and more straightforward analysis of their chemical shifts and coupling constants. For instance, the complex ¹H NMR spectrum of cyclohexane at low temperatures becomes much simpler in cyclohexane-d11 (B72476), showing only two signals of equal intensity at -100 °C. masterorganicchemistry.com This simplification is crucial for accurately determining the chemical environment of specific protons within the molecule.

Low-Temperature NMR for Unraveling Conformational Kinetics

Cyclohexane and its derivatives exist in a dynamic equilibrium between two chair conformations, which interconvert rapidly at room temperature. This rapid "ring flip" averages the NMR signals of the axial and equatorial protons, resulting in a single, time-averaged signal. bhu.ac.in By lowering the temperature, this conformational exchange can be slowed down, allowing for the observation of separate signals for the axial and equatorial protons. nih.gov This technique, known as low-temperature NMR, is instrumental in studying the kinetics of this process. nih.gov In deuterated cyclohexyl halides like this compound, the simplification of the spectrum, as discussed previously, makes the resolution and analysis of these distinct axial and equatorial signals at low temperatures more feasible. bhu.ac.inresearchgate.net This allows for the direct observation and quantification of the populations of the two conformers and the determination of the energy barrier to ring inversion. nih.gov

Line-Shape Analysis and Double-Resonance Studies for Ring Inversion

The rate of ring inversion in cyclohexane derivatives can be quantitatively determined using NMR techniques such as line-shape analysis and double-resonance studies. researchgate.net As the temperature is lowered and the rate of chair-chair interconversion becomes comparable to the NMR timescale, the observed NMR signals broaden, coalesce, and then separate into distinct signals for the axial and equatorial protons. bhu.ac.in

Line-shape analysis involves fitting the experimentally observed spectral lineshapes at various temperatures to theoretical models that incorporate the rate of exchange between the two conformations. researchgate.netresearchgate.net This analysis yields the rate constants for the ring inversion process over a range of temperatures, from which the activation parameters, such as the free energy of activation (ΔF‡), can be calculated. researchgate.net For cyclohexane-d11, kinetic parameters for ring inversion have been obtained using this method. researchgate.net

Double-resonance studies , another powerful technique, can also be employed to measure the kinetics of ring inversion. researchgate.net In this method, a strong radiofrequency field is applied to one of the exchanging sites (e.g., the axial proton signal) while observing the other (the equatorial proton signal). This can lead to the collapse of the observed signal into a singlet or a simplified multiplet, providing information about the coupling and exchange processes. pharmatutor.org These studies have been successfully applied to cyclohexane-d11 to determine the kinetic parameters of its ring inversion. researchgate.net

Deuterium and Carbon NMR Chemical Shift Analysis

Beyond proton NMR, deuterium (²H) and carbon-13 (¹³C) NMR spectroscopy provide complementary and valuable information about the structure and environment of this compound.

Deuterium NMR (²H NMR) , while not as commonly used as ¹H NMR, can directly probe the deuterium nuclei in the molecule. The chemical shifts in ²H NMR are similar to those in ¹H NMR, but the signals are typically broader. This technique can be used to confirm the positions of deuteration within the molecule.

Carbon-13 NMR (¹³C NMR) offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are sensitive to their local electronic environment. For instance, the carbon atom bonded to the bromine (C-Br) will be significantly deshielded and appear at a lower field compared to the other carbons in the ring. oregonstate.edu The chemical shifts of the other carbons are also influenced by their position relative to the bromine atom and their axial or equatorial orientation in the chair conformation. Deuterium substitution can cause small but measurable isotope shifts in the ¹³C NMR spectrum of neighboring carbons, a phenomenon that can provide further structural information. rsc.org

NucleusTypical Chemical Shift Range (ppm)Notes
¹H0.5 - 5.0Highly simplified spectrum due to deuteration. Separate signals for axial and equatorial protons at low temperatures.
¹³C10 - 70The C-Br carbon is the most downfield. Isotope effects from deuterium may be observed on adjacent carbons.
²H0.5 - 5.0Confirms the location of deuterium atoms.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. researchgate.net These methods are highly sensitive to the masses of the atoms and the strength of the bonds, making them ideal for studying isotopic effects.

Deuterium Isotope Effects on Vibrational Frequencies and Modes

The substitution of hydrogen with the heavier deuterium isotope in this compound has a significant impact on its vibrational spectrum. ajchem-a.com This is known as the deuterium isotope effect. The vibrational frequency of a bond is inversely proportional to the square root of the reduced mass of the atoms involved. libretexts.org Since deuterium is approximately twice as massive as hydrogen, the C-D stretching and bending vibrations will occur at significantly lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. ajchem-a.comlibretexts.org This "redshift" in vibrational frequencies is a hallmark of deuteration. ajchem-a.comrsc.org

This effect is not limited to the C-D bonds themselves but can also influence the vibrational modes of the entire molecule to a certain extent. libretexts.org The analysis of these isotopic shifts in the IR and Raman spectra of this compound, when compared to its non-deuterated counterpart, can aid in the assignment of specific vibrational modes. epa.govacs.org For example, a vibrational band that shows a significant shift to a lower frequency upon deuteration can be confidently assigned to a mode involving the motion of the substituted hydrogen/deuterium atoms. Previous studies on cyclohexane and its deuterated derivatives have shown that the data from the deuterated molecule often necessitate extensive modifications to the vibrational assignments made for the parent compound. epa.gov

Vibrational ModeTypical Frequency Range (cm⁻¹) for C-HExpected Frequency Range (cm⁻¹) for C-D
C-H/C-D Stretching2850 - 3000~2100 - 2250
C-H/C-D Bending1350 - 1480Lower frequencies than C-H bends

Conformer Identification and Assignment through Vibrational Signatures

Vibrational spectroscopy is a powerful tool for distinguishing between the axial and equatorial conformers of bromocyclohexane (B57405). The different spatial arrangements of the atoms in each conformer lead to distinct vibrational frequencies. nsf.gov These unique spectral patterns, or "vibrational signatures," allow for the identification and assignment of each conformer. nsf.gov

Research employing techniques like infrared (IR) resonant vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy has been instrumental in measuring the conformer-specific vibrational spectra of molecules like bromocyclohexane in both neutral and cationic states. nih.govrsc.org By selectively exciting vibrational modes, researchers can identify peaks in the vibrational spectra that correspond to specific conformers. nih.gov For bromocyclohexane, the equatorial conformer is generally found to be more stable. nih.govustc.edu.cn Upon ionization, the equatorial conformer undergoes a significant structural change, particularly along the C-Br distortion mode. In contrast, the axial conformer shows a more modest change along the ring-puckering mode, which corresponds to the reaction coordinate for conformational interconversion. nih.gov

Density functional theory (DFT) calculations are often used in conjunction with experimental data to assign the observed vibrational bands to specific modes of the axial and equatorial conformers. nih.gov These computational methods help to confirm the experimental assignments and provide a deeper understanding of the vibrational motions associated with each conformer.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a versatile analytical technique used to measure the mass-to-charge ratio of ions, enabling the identification and quantification of molecules. thermofisher.com It has proven invaluable in the study of deuterated compounds like this compound.

Detection and Quantitation of Deuterated Species in Research

Deuterated compounds, where hydrogen atoms are replaced by their heavier isotope, deuterium, are widely used in various research applications. scielo.org.mx Mass spectrometry is a primary method for the detection and quantification of these deuterated species. scielo.org.mxthalesnano.com The mass difference between hydrogen and deuterium allows for their easy distinction using MS. scielo.org.mx

In quantitative studies, deuterated compounds like this compound can serve as internal standards. thalesnano.comresolvemass.ca By adding a known amount of the deuterated standard to a sample, the concentration of the non-deuterated analyte can be accurately determined by comparing their signal intensities in the mass spectrum. thalesnano.comresearchgate.net This method helps to correct for variations during sample preparation and analysis, leading to more reliable and accurate quantification. scielo.org.mxrsc.org

The deuteration ratio, or the extent of deuterium incorporation in a molecule, can also be determined using techniques such as electrospray ionization mass spectrometry (ESI-MS). epj-conferences.org

Ionization Spectroscopy for Conformer-Specific Studies

Ionization spectroscopy techniques, such as vacuum ultraviolet mass-analyzed threshold ionization (MATI) spectroscopy, are particularly useful for studying the specific conformers of molecules like bromocyclohexane. nih.govsigmaaldrich.comsigmaaldrich.com These methods allow for the determination of precise ionization energies for individual conformers. nih.govustc.edu.cn

In the case of bromocyclohexane, MATI spectroscopy has been used to determine the distinct ionization energies for the equatorial and axial conformers. nih.gov Studies have reported the ionization energy for the equatorial conformer to be 9.8308 ± 0.0025 eV and for the axial conformer to be 9.8409 ± 0.0025 eV. nih.govustc.edu.cn By combining ionization spectroscopy with vibrational techniques, researchers can gain detailed insights into the structural changes that occur in each conformer upon ionization. nih.gov This conformer-specific information is crucial for understanding the relationship between molecular structure and reactivity. semanticscholar.org

Gas-Phase Electron Diffraction Studies for Molecular Structure Determination

For molecules like bromocyclohexane, GED studies have been essential in characterizing the structures of both the axial and equatorial conformers. scispace.comresearchgate.net The analysis of the electron diffraction pattern allows for the determination of key geometrical parameters for each conformer. scispace.com

A study on bromocyclohexane using gas-phase electron diffraction determined the following structural parameters for the equatorial and axial conformers, respectively:

r(C-C): 1.530(4) Å

r(C-Br): 1.967(17) Å / 1.975 Å

∠CCC: 113.1(16)°

∠BrCC: 110.5(11)° / 112.6°

The study also found that the equatorial conformer is the more abundant form, making up approximately 70(13)% of the mixture in the gas phase. scispace.com To improve the accuracy of the structure determination, especially for complex molecules, GED data can be combined with data from other techniques like microwave spectroscopy or with theoretical calculations. scispace.comnih.gov

Computational Chemistry Studies on Bromocyclohexane D11

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular geometries, energies, and other properties. sigmaaldrich.com For molecules like bromocyclohexane (B57405), methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed. sci-toys.comnih.govfishersci.ca

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface (PES). sigmaaldrich.comfishersci.atwikipedia.org For bromocyclohexane, the primary conformations of interest are the two chair forms, where the bromine atom occupies either an axial or an equatorial position. med-life.cnuni.lu

Computational studies consistently show that the equatorial conformer of bromocyclohexane is more stable than the axial conformer. nih.gov This preference is due to the minimization of steric strain, specifically the 1,3-diaxial interactions that destabilize the axial form. The energy difference between the two conformers has been calculated to be approximately 2.4 kJ/mol. nih.gov This energy difference allows for the calculation of the equilibrium constant (K) between the two forms, which indicates that at 25°C, bromocyclohexane exists with the equatorial conformer being significantly more populated (around 72%) than the axial conformer (around 28%). nih.gov

For Bromocyclohexane-d11, the fundamental geometries of the axial and equatorial minima are expected to be nearly identical to the non-deuterated species. However, the substitution of hydrogen with deuterium (B1214612) (an isotope with greater mass) affects the zero-point vibrational energies (ZPVE) of the molecule. Theoretical studies on other deuterated cyclohexanes suggest that C-D bonds have lower ZPVE than C-H bonds. This difference can lead to a small but measurable change in the relative energies of the conformers, an effect known as a conformational isotope effect. The direction and magnitude of this effect depend on the subtle interplay of changes in stretching and bending vibrational frequencies between the two conformations.

Table 1: Conformational Energy Data for Bromocyclohexane

Parameter Value Source
Conformer Axial, Equatorial med-life.cn
Energy Difference (ΔE) ~2.4 kJ/mol nih.gov
Equilibrium Constant (K) at 25°C ~2.6 nih.gov
Equatorial Population at 25°C ~72%

The interconversion between the equatorial and axial chair conformations, known as a ring-flip, does not occur in a single step. It proceeds through higher-energy intermediate structures. uni.lu Mapping the potential energy surface (PES) reveals the pathway for this process. The accepted pathway for cyclohexane (B81311) and its derivatives involves passing through several transition states and intermediates. uni.lu

Starting from a chair conformation, the ring flip proceeds through a high-energy half-chair transition state to a twist-boat conformation, which is a local energy minimum. The twist-boat can then pass through a boat transition state to another, equivalent twist-boat before traversing a final half-chair transition state to arrive at the inverted chair conformation. For cyclohexane, the energy barrier for the chair-to-twist-boat conversion is approximately 10-11 kcal/mol (about 45 kJ/mol). med-life.cn For substituted cyclohexanes like bromocyclohexane, the barrier heights are of a similar magnitude.

Molecular Dynamics Simulations for Conformational Interconversion

Molecular dynamics (MD) simulations provide a way to study the time-evolution of a molecular system. By solving Newton's equations of motion, MD simulations generate trajectories of atoms, offering insights into dynamic processes like conformational changes and reaction pathways.

MD simulations can be used to observe the actual pathways of conformational interconversion in real-time. By simulating the system at a sufficiently high temperature to overcome the energy barriers within a practical simulation time, researchers can witness the chair-chair interconversion events. These simulations can validate the pathways predicted by static PES mapping and reveal the dynamic behavior of the molecule as it transitions between stable states. Such simulations would show the sequence of bond rotations and angle bending that constitute the chair → twist-boat → inverted chair pathway. For a complex process, direct dynamics simulations, where forces are calculated "on-the-fly" using quantum mechanics, can provide a highly accurate picture of the reaction dynamics.

While quantum chemical calculations provide the potential energy difference (ΔE) between conformers, the equilibrium population truly depends on the Gibbs free energy difference (ΔG). Free energy calculations in computational chemistry can incorporate enthalpic and entropic contributions to the equilibrium. MD simulations, through methods like thermodynamic integration or umbrella sampling, can be used to compute the free energy landscape of conformational changes. These calculations provide a more complete picture of the conformational equilibrium by accounting for temperature and entropy effects. For bromocyclohexane, such calculations would refine the equilibrium populations derived from simple ΔE values. nih.gov

Deuteration in this compound would influence the free energy of the conformational equilibrium. The changes in vibrational frequencies upon deuteration affect both the zero-point energy (an enthalpic term) and the vibrational entropy. Theoretical studies on deuterium isotope effects have shown that vibrational entropy can play a significant, sometimes governing, role in determining isotopic preferences. Accurately calculating the free energy difference in this compound would require careful consideration of these isotopic perturbations on the vibrational frequencies of both the axial and equatorial conformers.

Transition State Modeling for Kinetic Isotope Effect Prediction

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactant is replaced with one of its isotopes. Computationally, the KIE for the chair-chair interconversion of this compound can be predicted using transition state theory. This involves calculating the vibrational frequencies of both the reactant (the initial chair conformation) and the primary transition state (the half-chair conformation).

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
Bromocyclohexane 7960
This compound 16213231 sigmaaldrich.com
Cyclohexane 8078

Calculation of Zero-Point Energy Differences for Isotopic Systems

The substitution of hydrogen with its heavier isotope, deuterium, in this compound leads to significant changes in the molecule's vibrational properties, most notably its zero-point energy (ZPE). ZPE is the lowest possible energy that a quantum mechanical system may have, existing even at a temperature of absolute zero due to the Heisenberg uncertainty principle. ias.ac.in This energy is fundamentally related to the vibrational frequencies of the molecule's bonds.

The vibrational energy of a bond can be approximated as a simple harmonic oscillator, where the energy is proportional to the vibrational frequency. ias.ac.in This frequency, in turn, is inversely proportional to the square root of the reduced mass of the atoms involved. ias.ac.in Since deuterium has approximately twice the mass of hydrogen, a carbon-deuterium (C-D) bond has a lower vibrational frequency than a corresponding carbon-hydrogen (C-H) bond. libretexts.org Consequently, the ZPE of a C-D bond is lower than that of a C-H bond. libretexts.org

Computational methods, such as path integral molecular dynamics combined with thermodynamic integration, are employed to accurately calculate these free energy differences arising from isotopic substitution. nyu.edu These calculations are crucial for interpreting kinetic isotope effects and refining our understanding of reaction mechanisms involving deuterated species.

Table 1: Comparison of Key Properties for Isotopic Bonds This table is generated based on established principles of isotopic effects.

Property C-H Bond C-D Bond Rationale
Reduced Mass Lower Higher Deuterium is heavier than hydrogen.
Vibrational Frequency Higher Lower Inversely related to reduced mass. ias.ac.in
Zero-Point Energy (ZPE) Higher Lower Proportional to vibrational frequency. libretexts.org

| Bond Dissociation Energy | Lower | Higher | A lower ZPE results in a deeper potential well for the bond. libretexts.org |

Assessment of Quantum Mechanical Tunneling Corrections

Quantum mechanical tunneling is a phenomenon where a particle can penetrate a potential energy barrier even if its kinetic energy is less than the barrier height, an event forbidden by classical mechanics. libretexts.org In chemical reactions, this effect can be significant, particularly for the transfer of light particles like electrons and hydrogen nuclei (protons and deuterons). The probability of tunneling is highly dependent on the mass of the particle; lighter particles exhibit a much higher probability of tunneling than heavier ones. colorado.edu

When studying reactions involving this compound, the replacement of hydrogen with the heavier deuterium isotope significantly reduces the probability of tunneling. libretexts.org This difference in tunneling behavior between hydrogen and deuterium is a key component of the kinetic isotope effect and can lead to substantially different reaction rates.

Computational assessments are necessary to quantify the contribution of tunneling to a reaction's kinetics. These assessments often involve:

Solving the time-independent Schrödinger equation for the system to describe the particle's wavefunction as it encounters a potential energy barrier. libretexts.org

Calculating the transmission coefficient , which represents the probability that a particle will tunnel through the barrier. arxiv.org This coefficient decreases exponentially as the mass of the particle increases.

Applying tunneling corrections to classical rate theories (like Transition State Theory) to obtain more accurate predictions of reaction rates, especially at lower temperatures where tunneling becomes more prominent compared to classical over-the-barrier pathways. researchgate.net

For reactions involving this compound, failing to account for the altered tunneling behavior of deuterium compared to hydrogen would lead to inaccurate computational predictions of reaction dynamics and outcomes.

Development and Validation of Force Fields for Deuterated Cycloalkanes

Molecular mechanics simulations, which use classical mechanics to model molecular systems, rely on "force fields" to describe the potential energy of a system as a function of its atomic coordinates. A force field is a collection of equations and associated parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). researchgate.net

While well-established force fields like CHARMM and GROMOS exist for common biomolecules and organic compounds, their standard parameters may not be adequate for isotopically labeled molecules such as this compound. researchgate.netuq.edu.au The change in mass affects vibrational frequencies, which can alter the effective bond lengths and angles, and subtly influence non-bonded interactions. Therefore, specific development and validation are often required.

The process for developing and validating a force field for a deuterated cycloalkane typically involves the following steps:

Initial Parameterization: Parameters are often transferred from the non-deuterated analogue (e.g., cyclohexane) as a starting point. researchgate.net The atomic masses are updated to reflect the isotopic substitution.

Parameter Refinement: The initial parameters are then refined to reproduce a set of target data. This data can be obtained from high-level ab initio quantum mechanical calculations or from experimental measurements (e.g., vibrational spectra, thermodynamic properties like density). uq.edu.au

Validation: The refined force field is tested by performing simulations and comparing the results against a separate set of experimental or quantum mechanical data that was not used in the parameterization process. uq.edu.auuq.edu.au For this compound, this could involve comparing the simulated density, boiling point, or conformational equilibrium (e.g., the axial vs. equatorial preference of the bromine atom) with known experimental values.

The goal is to create a force field that accurately captures the structural and dynamic properties of the deuterated molecule, enabling reliable predictions of its behavior in more complex simulations. researchgate.net

Table 2: Mentioned Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 16213231 nih.gov
Bromocyclohexane 7968

Advanced Applications in Organic Synthesis and Mechanistic Inquiry

Bromocyclohexane-d11 as a Mechanistic Probe in Organic Reactions

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), introduces a subtle yet significant change in mass. This isotopic labeling allows chemists to track the fate of molecules and understand the intricate dance of atoms during a chemical transformation.

Elucidation of Complex Reaction Mechanisms via Isotopic Labeling Studies

The use of isotopically labeled compounds like this compound is a cornerstone of mechanistic organic chemistry. By replacing hydrogen atoms with deuterium, researchers can trace the movement and position of these atoms throughout a reaction sequence. This is particularly useful in distinguishing between proposed reaction pathways that may appear identical on the surface. For instance, in elimination reactions, the position of the deuterium atoms in the resulting alkene can provide definitive evidence for or against a specific mechanism, such as E1 or E2. umkc.eduvaia.com

Furthermore, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect" (KIE), where a reaction involving the breaking of a C-D bond proceeds at a different rate than the same reaction breaking a C-H bond. By measuring the KIE, chemists can determine if the cleavage of a specific C-H bond is a rate-determining step in the reaction mechanism.

Use as a Tracer for Investigating Intermediates and Reaction Pathways

This compound is an effective tracer for following the course of a reaction and identifying transient intermediates. medchemexpress.comglpbio.com The deuterium atoms act as a "heavy" label that can be readily detected by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ansto.gov.auresearchgate.net

For example, in substitution reactions, the detection of deuterated intermediates can confirm their existence and provide insights into their structure and stability. pearson.com This information is crucial for building a complete picture of the reaction pathway. In free-radical reactions, the presence of deuterium in the products can help to elucidate the chain propagation and termination steps. echemi.comescholarship.org

Role in the Synthesis of Complex Deuterated Organic Molecules and Building Blocks

The demand for complex deuterated molecules, particularly in the pharmaceutical and materials science sectors, has grown significantly. enamine.net this compound serves as a valuable deuterated building block for the synthesis of more elaborate structures. rsc.org

Starting from this compound, a variety of functional groups can be introduced through substitution or elimination reactions, leading to a range of deuterated cyclohexyl derivatives. acs.orgfiveable.me These derivatives can then be used as precursors in multi-step syntheses. The ability to introduce a fully deuterated cyclohexane (B81311) ring into a larger molecule is particularly advantageous for studies where the cyclohexane moiety is of specific interest.

The synthesis of deuterated compounds often involves specialized techniques to ensure high levels of deuterium incorporation and to prevent isotopic scrambling. ansto.gov.auresearchgate.net The use of well-defined deuterated starting materials like this compound simplifies these synthetic challenges.

Utilization in Quantitative Analytical Methodologies in Research

In modern analytical chemistry, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), isotopically labeled compounds are the gold standard for internal standards. libretexts.org this compound can be used as an internal standard for the quantitative analysis of bromocyclohexane (B57405) or other structurally related analytes. medchemexpress.comglpbio.comescholarship.org

The key advantage of using a deuterated internal standard is its near-identical chemical and physical behavior to the non-deuterated analyte. scispace.com This co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer allows for highly accurate and precise quantification, as it effectively corrects for variations in sample preparation and instrument response. nih.gov The mass difference between the analyte and the deuterated standard allows for their distinct detection by the mass spectrometer. libretexts.org

The table below summarizes the key applications of this compound discussed in this article.

Application Area Specific Use Key Benefit
Mechanistic Elucidation Isotopic Labeling StudiesTracing atomic pathways and determining rate-determining steps through the Kinetic Isotope Effect.
Mechanistic Elucidation Tracer for IntermediatesIdentification and characterization of transient species in reaction pathways using MS and NMR. medchemexpress.comglpbio.comansto.gov.auresearchgate.net
Synthetic Chemistry Deuterated Building BlockPrecursor for the synthesis of complex deuterated organic molecules. rsc.org
Quantitative Analysis Internal StandardHigh accuracy and precision in quantitative methods like GC-MS and LC-MS. libretexts.orgscispace.comnih.gov

Q & A

Q. What synthetic methodologies are recommended for achieving high isotopic purity (≥98 atom % D) in Bromocycloclohexane-d11?

Bromocyclohexane-d11 is typically synthesized via deuteration of cyclohexane derivatives using deuterated reagents (e.g., D₂O or deuterium gas) under controlled catalytic conditions. Key steps include:

  • Deuteration : Use of platinum or palladium catalysts to replace protium with deuterium in cyclohexane precursors, ensuring minimal isotopic scrambling .
  • Purification : Fractional distillation (boiling point: 166–167°C) combined with chromatographic techniques to isolate the deuterated product .
  • Quality Control : Confirm isotopic purity via mass spectrometry (mass shift: M+11) and nuclear magnetic resonance (NMR) to detect residual protonated impurities .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

this compound is a flammable liquid (flash point: 62°C) and requires stringent safety measures:

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation .
  • Static Control : Ground equipment and use anti-static containers to prevent ignition .
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves, and safety goggles compliant with EN 166 standards .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as halogenated waste .

Q. How should this compound be stored to maintain stability and prevent degradation?

  • Temperature : Store in a cool (≤25°C), dry environment away from heat sources .
  • Container : Use airtight, dark-glass containers to minimize light-induced decomposition and vapor leakage .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive reactions .

Advanced Research Questions

Q. How does deuterium substitution in this compound influence its reactivity in nucleophilic substitution (SN2) reactions compared to non-deuterated analogs?

Deuterium’s higher mass reduces vibrational frequencies, leading to a kinetic isotope effect (KIE) that slows reaction rates. Experimental design considerations include:

  • Reaction Monitoring : Use gas chromatography-mass spectrometry (GC-MS) to track deuterium retention during SN2 reactions with nucleophiles like hydroxide ions .
  • Theoretical Modeling : Compare experimental KIE values (typically 1.5–2.0 for C-D vs. C-H bonds) with density functional theory (DFT) calculations to validate transition-state models .

Q. What advanced analytical techniques are optimal for resolving isotopic distribution and purity in this compound?

  • High-Resolution Mass Spectrometry (HRMS) : Detect isotopic clusters (e.g., M+11 peak) and quantify deuterium incorporation with <1% error .
  • NMR Spectroscopy : Use ²H-NMR to assess deuterium positional integrity, particularly for distinguishing axial vs. equatorial deuterium in the cyclohexane ring .
  • Isotope Ratio Monitoring : Couple gas chromatography with isotope-ratio mass spectrometry (GC-IRMS) for precise δ²H measurements .

Q. How can researchers address discrepancies in reported physical properties (e.g., density, boiling point) of this compound across studies?

  • Calibration : Cross-reference measurements with certified reference materials (CRMs) from accredited suppliers .
  • Environmental Controls : Document ambient conditions (e.g., temperature, pressure) during property measurements, as density (1.412 g/mL at 25°C) and boiling point (166–167°C) are temperature-sensitive .
  • Collaborative Validation : Replicate experiments across multiple labs using standardized protocols to identify systematic errors .

Methodological Tables

Q. Table 1. Key Physicochemical Properties of this compound

PropertyValueMethod/Reference
Isotopic Purity≥98 atom % DMS, NMR
Boiling Point166–167°CDistillation
Density (25°C)1.412 g/mLPycnometry
Refractive Index (n²⁰/D)1.492Abbe Refractometer

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.